



Application Notes: Deoxyfluorination of Alcohols with Cyclohexylammonium Fluoride

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Compound of Interest		
Compound Name:	Cyclohexylammonium fluoride	
Cat. No.:	B13757443	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyfluorination, the conversion of an alcohol's hydroxyl group to a fluorine atom, is a cornerstone transformation in medicinal chemistry and materials science.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[3][4] This makes deoxyfluorination a critical strategy in late-stage functionalization for drug discovery and lead optimization.[3][5]

The reaction typically proceeds by activating the hydroxyl group to form a good leaving group, which is then displaced by a nucleophilic fluoride source via an SN2 mechanism, leading to an inversion of stereochemistry.[1][3] While numerous reagents like DAST, Deoxo-Fluor, and PyFluor have been developed, amine/hydrogen fluoride complexes, such as Cyclohexylammonium Fluoride, represent a class of reagents that serve as soluble and manageable sources of nucleophilic fluoride.[6][7]

This document provides an overview of the principles and a representative protocol for using **Cyclohexylammonium Fluoride** in conjunction with an activating agent for the deoxyfluorination of alcohols.

Reaction Mechanism



The deoxyfluorination of alcohols using a fluoride source like **Cyclohexylammonium Fluoride** in combination with an activating agent (e.g., a sulfonyl halide) generally follows a two-step SN2 pathway.

- Activation: The alcohol nucleophilically attacks the activating agent (e.g., p-toluenesulfonyl chloride, TsCl) to form a sulfonate ester intermediate. This converts the poor leaving group (-OH) into an excellent leaving group (-OTs).
- Nucleophilic Displacement: The fluoride ion (F-), delivered from Cyclohexylammonium
 Fluoride, acts as a nucleophile and displaces the sulfonate leaving group. This bimolecular substitution occurs with inversion of configuration at the carbon center.

Caption: General mechanism for deoxyfluorination via in situ activation.

Data Presentation: Comparison of Common Deoxyfluorination Reagents

While specific yield data for **Cyclohexylammonium Fluoride** is not extensively documented, the following table summarizes the performance of widely used, commercially available deoxyfluorination reagents to provide context for researchers.



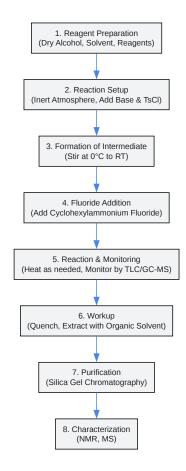
Reagent Name	Common Abbreviation	Typical Substrates	Advantages	Disadvantages
Diethylaminosulf ur Trifluoride	DAST	Primary, Secondary, Benzylic Alcohols	Effective, widely used	Thermally unstable, can lead to elimination side products[1][8]
Bis(2- methoxyethyl)am inosulfur Trifluoride	Deoxo-Fluor	Primary, Secondary, Benzylic Alcohols	More thermally stable than DAST	Can still promote elimination, especially with tertiary alcohols
Pyridinium-2- sulfonyl Fluoride	PyFluor	Primary, Secondary Alcohols	Bench-stable solid, less prone to elimination than DAST[9]	May require a base (e.g., DBU) for activation[1]
Perfluorobutanes ulfonyl Fluoride	PBSF	Primary, Secondary, some Tertiary Alcohols	Highly reactive	Can generate gaseous byproducts, requires careful handling[8][10]
N-Tosyl-4- chlorobenzenesu Ifonimidoyl Fluoride	SulfoxFluor	Primary, Secondary Alcohols	Rapid reactions at room temperature	Requires a base

Experimental Protocols

This section provides a general, representative protocol for the deoxyfluorination of a secondary alcohol using an in-situ activation strategy with p-toluenesulfonyl chloride and **Cyclohexylammonium Fluoride** as the fluoride source.

4.1. General Workflow





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Caption: Standard workflow for a two-step deoxyfluorination reaction.

4.2. Protocol: Deoxyfluorination of (S)-2-Octanol

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Materials:

- (S)-2-Octanol (1.0 equiv)
- p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)
- Pyridine (2.0 equiv, as base and solvent)
- Cyclohexylammonium fluoride (C₆H₁₁NH₃F, 2.0 equiv)



- Anhydrous acetonitrile (or DMF)
- Dichloromethane (DCM)
- Saturated aqueous NaHCO₃ solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous MgSO₄ or Na₂SO₄
- Silica gel for column chromatography
- Round-bottom flask, magnetic stirrer, nitrogen/argon line, condenser

Procedure:

- Activation Step:
 - To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-octanol (1.0 equiv).
 - Dissolve the alcohol in anhydrous pyridine (used in excess).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
 - Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol and formation of the tosylate intermediate.
- Fluorination Step:
 - In a separate flask, dissolve Cyclohexylammonium fluoride (2.0 equiv) in anhydrous acetonitrile.



- Add the solution of Cyclohexylammonium fluoride to the reaction mixture containing the in-situ generated tosylate.
- Fit the flask with a condenser and heat the reaction mixture to 60-80 °C.
- Monitor the reaction progress by TLC or GC-MS for the disappearance of the tosylate intermediate and the appearance of the fluorinated product. The reaction may take 12-24 hours.

Workup and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize excess acid.
- Extract the aqueous layer three times with dichloromethane (DCM).
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the (R)-2-fluorooctane.

Characterization:

 Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The stereochemical inversion can be confirmed by comparing the optical rotation to literature values if available.

Safety and Handling

- Deoxyfluorination reactions should always be conducted in a well-ventilated fume hood.
- Fluoride reagents, including **Cyclohexylammonium Fluoride**, are toxic and corrosive. Hydrofluoric acid (HF) can be generated during the reaction or workup if acidic conditions



are present.[7] HF is extremely hazardous and requires specialized handling procedures and safety precautions.

- Always wear appropriate personal protective equipment (PPE), including safety glasses, a
 lab coat, and acid-resistant gloves.
- Ensure a calcium gluconate gel is readily available as a first-aid measure for potential HF
 exposure.

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